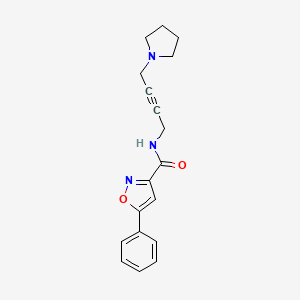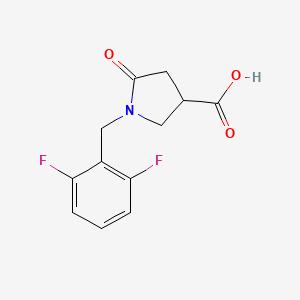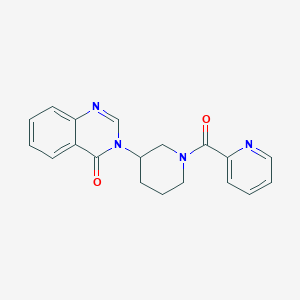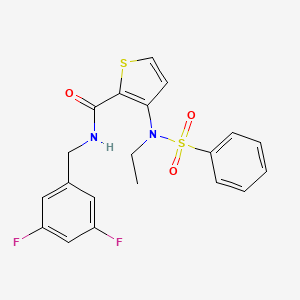
3-(4-chlorobenzyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H27ClN4O and its molecular weight is 386.92. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of urea derivatives, such as the analysis conducted by Kang et al. (2015), provides foundational insights into the geometric configuration, bonding interactions, and potential reactivity of compounds. In their research, the crystal structure of a urea fungicide was analyzed, revealing specific dihedral angles and hydrogen bonding patterns that contribute to the compound's stability and interactions within biological systems. This kind of structural analysis is crucial for understanding the physical and chemical properties of new urea derivatives (Kang, Kim, Kwon, & Kim, 2015).
Anticancer Potential
Research into pyrazole derivatives, such as the work by Thomas et al. (2019), explores the synthesis and evaluation of new compounds for their potential anticancer properties. Their study highlighted the importance of the electronic structure and physico-chemical properties in determining the efficacy of these compounds against specific cancer targets. Such research underscores the potential of urea derivatives in developing novel anticancer therapies (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, & Van Alsenoy, 2019).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of urea derivatives are significant areas of research. El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, testing their effects against various microbial strains. This research highlights the versatility of urea derivatives in addressing microbial resistance and the development of new antimicrobial agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Gelation Properties and Material Science
The rheological and morphological properties of gels formed by urea derivatives, as investigated by Lloyd and Steed (2011), show how the identity of anions can tune these properties. This research has implications for the development of novel materials and the study of soft matter physics. Understanding the gelation properties of such compounds can lead to advancements in material science, specifically in the creation of smart materials and sensors (Lloyd & Steed, 2011).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of urea derivatives, including those with specific functional groups, are pivotal in expanding the utility of these compounds across various scientific domains. Studies like the one by Brahmachari and Banerjee (2014) demonstrate the eco-friendly synthesis of densely functionalized heterocycles using urea as an organo-catalyst. Such research not only advances the chemical synthesis methodologies but also contributes to the development of sustainable and green chemistry practices (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c1-25-20(16-8-9-16)12-18(24-25)14-26(19-4-2-3-5-19)21(27)23-13-15-6-10-17(22)11-7-15/h6-7,10-12,16,19H,2-5,8-9,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAVQJFUZOFNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)NCC3=CC=C(C=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)



![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)


![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)
![4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2775222.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2775223.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)